4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H16ClN5O4S and its molecular weight is 457.89. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds related to 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine have demonstrated promising antitumor activities. For instance, a similar compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, showed significant antitumor activity against the Hela cell line with an IC50 value of 26 μM (Ye Jiao et al., 2015). This suggests potential in the development of new antitumor agents within this chemical class.
Antimicrobial and Antifungal Activities
Several derivatives of thiazol-2-amine, a core structure in the compound of interest, have shown significant antimicrobial and antifungal activities. For example, novel imine derivatives containing the triazole and thiazole ring demonstrated potential fungicidal activity (L. Jian, 2007). Another study revealed that certain derivatives were effective against Gram-positive and Gram-negative bacterial strains (M. Idrees et al., 2019). These findings highlight the versatility of this chemical class in antimicrobial research.
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research, revealing insights into their potential applications. A study detailing the synthesis and structural characterization of isostructural compounds with similar chemical frameworks provided valuable information on their molecular conformation and crystal structure (B. Kariuki et al., 2021). Such studies are crucial for understanding the properties and potential applications of these compounds in various scientific fields.
Properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(5-chloro-2,4-dimethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S/c1-27-15-7-16(28-2)13(6-11(15)21)26-19(22)18(24-25-26)20-23-12(8-31-20)10-3-4-14-17(5-10)30-9-29-14/h3-8H,9,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRFRRDEIBEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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